(Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Catalog No.
S15672486
CAS No.
885278-19-3
M.F
C11H11N3OS
M. Wt
233.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide

CAS Number

885278-19-3

Product Name

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide

IUPAC Name

2-quinolin-4-ylsulfanylacetohydrazide

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

InChI

InChI=1S/C11H11N3OS/c12-14-11(15)7-16-10-5-6-13-9-4-2-1-3-8(9)10/h1-6H,7,12H2,(H,14,15)

InChI Key

OHRFIYJVBXXKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)NN

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide, also known by its CAS number 885278-19-3, is a chemical compound with the molecular formula C11H11N3OSC_{11}H_{11}N_{3}OS and a molecular weight of 233.29 g/mol. This compound features a quinoline ring substituted with a sulfanyl group and an acetic acid hydrazide moiety. It appears as a white solid and is primarily utilized in organic synthesis due to its unique structural properties and reactivity .

Typical of hydrazides and sulfanyl compounds. Key reactions include:

  • Hydrazone Formation: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Condensation Reactions: It can participate in condensation reactions, leading to the formation of larger organic compounds.

These reactions highlight its versatility as a building block in synthetic organic chemistry .

Several methods can be employed to synthesize (Quinolin-4-ylsulfanyl)-acetic acid hydrazide:

  • From Quinoline Derivatives: The synthesis often starts from commercially available quinoline derivatives, which are reacted with sulfur-containing reagents to introduce the sulfanyl group.
  • Hydrazinolysis: The introduction of the hydrazide functionality can be achieved through the reaction of acetic acid with hydrazine in the presence of a catalyst.
  • One-Pot Reactions: More advanced synthetic routes may involve one-pot reactions that combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

These methods allow for the production of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide in varying scales for research and industrial applications .

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide has several applications:

  • In Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Research: Its unique properties make it useful in medicinal chemistry for developing new therapeutic agents.
  • Analytical Chemistry: The compound can be used as a reagent in analytical methods for detecting specific functional groups or compounds.

The versatility of this compound underscores its significance in both academic research and industrial applications .

Interaction studies involving (Quinolin-4-ylsulfanyl)-acetic acid hydrazide have focused on its reactivity with biological molecules. These studies aim to understand how the compound interacts with proteins, enzymes, and nucleic acids. Such interactions may reveal insights into its potential therapeutic effects or toxicity profiles. Continued research in this area is essential for determining safe usage levels and effective dosages for potential medical applications .

Similar Compounds

Several compounds share structural similarities with (Quinolin-4-ylsulfanyl)-acetic acid hydrazide, each exhibiting unique properties:

Compound NameMolecular FormulaMolecular WeightNotable Properties
(Quinolin-2-ylsulfanyl)-acetic acidC11H10N2OS234.27 g/molExhibits different biological activities compared to its 4-position analogue
(Quinolin-4-ylthio)-acetic acidC11H11N3OS233.29 g/molSimilar structure but without the hydrazide functionality
(2-Trifluoromethylquinolin-4-ylsulfanyl)-acetic acidC12H10F3N3OS283.29 g/molContains trifluoromethyl group, enhancing lipophilicity

These compounds are significant in medicinal chemistry as they offer diverse pathways for drug development while highlighting the uniqueness of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide due to its specific functional groups and potential activities .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

233.06228316 g/mol

Monoisotopic Mass

233.06228316 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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